molecular formula C10H16N2OS B7926953 2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol

2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7926953
M. Wt: 212.31 g/mol
InChI Key: DPDAHPFTWLGWBK-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is a synthetic organic compound featuring a thiazole ring core, a cyclopropyl group, and an ethanolamine side chain. This structure is of significant interest in medicinal chemistry research, particularly in the exploration of new pharmacologically active agents. The thiazole scaffold is a recognized privileged structure in drug discovery. Derivatives of this heterocycle are known to exhibit a broad spectrum of biological activities, largely due to the aromaticity and in vivo stability of the ring system . Specifically, 2-aminothiazole derivatives have been identified and patented for their use as antitumor agents , highlighting the therapeutic potential of this chemical class . Furthermore, recent research has identified N-(thiazol-2-yl)-benzamide analogs as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, providing valuable tools for probing the physiological functions of this poorly understood receptor . The presence of the ethanol moiety in this compound enhances its hydrophilicity and potential for synthetic derivatization, making it a versatile scaffold for developing new chemical entities for basic biological research. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[cyclopropyl-[1-(1,3-thiazol-2-yl)ethyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8(10-11-4-7-14-10)12(5-6-13)9-2-3-9/h4,7-9,13H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDAHPFTWLGWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Chloroethyl)thiazole

The thiazole moiety is first functionalized with a chloroethyl chain. This is achieved by reacting thiazole-2-ethanol with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at 0–25°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine:

Thiazole-2-ethanol+SOCl22-(2-chloroethyl)thiazole+HCl+SO2\text{Thiazole-2-ethanol} + \text{SOCl}2 \rightarrow \text{2-(2-chloroethyl)thiazole} + \text{HCl} + \text{SO}2

Key Conditions :

  • Solvent: DCM or toluene

  • Temperature: 0°C to room temperature

  • Yield: 70–85%.

Alkylation of Cyclopropylamine

The chloroethyl thiazole intermediate is reacted with cyclopropylamine in acetonitrile (MeCN) under basic conditions. Potassium carbonate (K₂CO₃) neutralizes HCl byproducts, while sodium iodide (NaI) catalyzes the SN2 displacement:

2-(2-Chloroethyl)thiazole+CyclopropylamineK2CO3,NaI2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol\text{2-(2-Chloroethyl)thiazole} + \text{Cyclopropylamine} \xrightarrow{\text{K}2\text{CO}3, \text{NaI}} \text{this compound}

Optimized Parameters :

  • Molar ratio: 1:1.2 (chloroethyl thiazole : cyclopropylamine)

  • Solvent: MeCN or DMF

  • Temperature: 65°C for 12–18 hours

  • Yield: 61–69%.

Reductive Amination with Thiazole-2-Acetaldehyde

Synthesis of Thiazole-2-Acetaldehyde

Thiazole-2-acetaldehyde is prepared via oxidation of 2-(2-hydroxyethyl)thiazole using pyridinium chlorochromate (PCC) in DCM:

2-(2-Hydroxyethyl)thiazolePCCThiazole-2-acetaldehyde\text{2-(2-Hydroxyethyl)thiazole} \xrightarrow{\text{PCC}} \text{Thiazole-2-acetaldehyde}

Key Conditions :

  • Solvent: DCM

  • Temperature: 0°C to room temperature

  • Yield: 75–80%.

Reductive Coupling with Cyclopropylamine

Thiazole-2-acetaldehyde undergoes reductive amination with cyclopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and methanol:

Thiazole-2-acetaldehyde+CyclopropylamineNaBH3CNThis compound\text{Thiazole-2-acetaldehyde} + \text{Cyclopropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Optimized Parameters :

  • Molar ratio: 1:1.5 (aldehyde : amine)

  • Solvent: MeOH

  • Temperature: 25°C for 24 hours

  • Yield: 50–55%.

Epoxide Ring-Opening Strategy

Synthesis of 2-(Oxiran-2-ylmethyl)thiazole

Thiazole-2-ethanol is treated with epichlorohydrin under basic conditions to form an epoxide intermediate:

Thiazole-2-ethanol+EpichlorohydrinNaOH2-(Oxiran-2-ylmethyl)thiazole\text{Thiazole-2-ethanol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{2-(Oxiran-2-ylmethyl)thiazole}

Key Conditions :

  • Solvent: Water/THF (1:1)

  • Temperature: 60°C for 6 hours

  • Yield: 65–70%.

Reaction with Cyclopropylamine

The epoxide reacts with cyclopropylamine in ethanol at 80°C, leading to ring-opening and formation of the ethanolamine derivative:

2-(Oxiran-2-ylmethyl)thiazole+CyclopropylamineThis compound\text{2-(Oxiran-2-ylmethyl)thiazole} + \text{Cyclopropylamine} \rightarrow \text{this compound}

Optimized Parameters :

  • Molar ratio: 1:1.1 (epoxide : amine)

  • Solvent: EtOH

  • Temperature: 80°C for 8 hours

  • Yield: 55–60%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Nucleophilic SubstitutionHigh scalability; minimal byproductsRequires toxic chlorinated intermediates61–69
Reductive AminationAvoids halogenated reagentsLower yields; sensitive to moisture50–55
Epoxide Ring-OpeningEnvironmentally friendly (aqueous phase)Multi-step synthesis; moderate yields55–60

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation to form corresponding ketones or aldehydes under suitable oxidizing agents such as PCC or Swern oxidation.

  • Reduction: : Reductive conditions, using agents like LiAlH₄ or NaBH₄, can convert it into alcohols or amines.

  • Substitution: : It is reactive in nucleophilic substitution reactions where the hydroxyl group can be replaced by halides or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: : PCC, Swern reagent

  • Reducing agents: : LiAlH₄, NaBH₄

  • Nucleophiles: : Halides, thiols, amines

Major Products

  • Oxidation products: : Ketones, aldehydes

  • Reduction products: : Alcohols, amines

  • Substitution products: : Haloalkanes, thioethers

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that 2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol has significant anticancer properties. It has been shown to disrupt microtubule dynamics and induce cell cycle arrest in various cancer cell lines. For example:

StudyCell LineIC50 (µM)Mechanism
Human Gastric Cancer20.5Microtubule destabilization
Colorectal Cancer15.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli10.0
Candida albicans15.0

Case Study 1: Anticancer Efficacy

A study assessing the efficacy of this compound against multiple cancer cell lines reported significant reductions in cell viability at concentrations as low as 15 µM, indicating its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Effectiveness

In another investigation, the antimicrobial efficacy against clinical isolates of E. coli and C. albicans was evaluated, revealing MIC values comparable to standard antibiotics. This suggests its utility in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the thiazole ring and cyclopropyl group significantly influence biological activity:

  • Electron-withdrawing groups enhance anticancer activity.
  • Substitutions on the thiazole ring can improve receptor binding affinity.

Mechanism of Action

The mechanism by which 2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol exerts its effects often involves binding to molecular targets such as enzymes or receptors, altering their activity. Key pathways may include:

  • Enzyme inhibition: : By fitting into the enzyme's active site, it can block substrate access, reducing enzyme activity.

  • Receptor modulation: : Binding to receptor sites can either activate or inhibit signaling pathways, depending on the receptor's role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol with key analogs:

Compound Name Substituents/Modifications Molecular Formula Key Features Potential Applications
This compound Cyclopropyl, thiazol-2-yl-ethyl C₁₁H₁₇N₃OS Strain from cyclopropyl; thiazole enhances electronic interactions Antimicrobial agents, kinase inhibitors
2-((2-Methoxyethyl)(methyl)amino)ethanol () Methoxyethyl, methyl C₆H₁₅NO₂ Ether group improves hydrophilicity; simpler structure Solvents, intermediates in drug synthesis
2-(Ethylmethylamino)ethanol () Ethyl, methyl C₅H₁₃NO Linear alkyl chains; high polarity Surfactants, corrosion inhibitors
2-(Ethylpropylamino)ethanol () Ethyl, propyl C₇H₁₇NO Longer alkyl chain increases lipophilicity Emulsifiers, pharmaceutical excipients
2-((1-Isopropyl-1H-benzimidazol-2-yl)amino)ethanol () Benzimidazole, isopropyl C₁₂H₁₇N₃O Bulky benzimidazole enhances aromatic stacking; isopropyl adds steric bulk Anticancer or antiviral therapies
2-[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol () Thiophene (3-methyl), cyclopropyl C₁₁H₁₇NOS Thiophene less electronegative than thiazole; altered electronic properties Material science, organic electronics

Key Differences and Implications

Thiazole vs. Benzimidazole in offers a larger aromatic surface for π-π interactions but may reduce solubility due to increased hydrophobicity.

Cyclopropyl vs.

Ethanolamine Backbone Modifications: Methoxyethyl substitution () enhances hydrophilicity, favoring aqueous solubility, whereas the thiazolylethyl group in the target compound balances polarity with aromatic functionality.

Biological Activity

The compound 2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is a notable member of the thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group attached to a thiazole ring, which is known for its pharmacological significance. This compound can be synthesized through various organic reactions, including alkylation and condensation methods.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by competing with substrates at the active site, thereby modulating metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that are crucial in various physiological processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Human gastric cancer20.5Microtubule destabilization
Colorectal cancer15.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against a range of bacteria and fungi, indicating its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli10.0
Candida albicans15.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring and cyclopropyl group can significantly influence the biological activity of the compound. For instance:

  • Electron-withdrawing groups enhance anticancer activity.
  • Substitutions on the thiazole ring can improve receptor binding affinity.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of E. coli and C. albicans. The results demonstrated that the compound exhibited MIC values comparable to standard antibiotics, suggesting its utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step condensation reactions. For example, cyclopropane-containing intermediates can react with thiazole derivatives in ethanol under reflux, catalyzed by polyvinyl pyridine to enhance yield . Reaction progress is monitored via TLC, and recrystallization from ethanol/water (1:1 v/v) ensures purity . Optimization parameters include temperature (room temperature vs. reflux), stoichiometry, and catalyst loading.

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of cyclopropyl, thiazole, and ethanol moieties via characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for refinement, leveraging high-resolution data to confirm stereochemistry .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What solvents are optimal for recrystallization, and how does solvent choice impact yield?

  • Methodology : Ethanol/water mixtures (1:1 v/v) are widely used due to their polarity gradient, which aids in gradual crystal formation . Solubility tests in DMSO, methanol, and ethyl acetate can identify alternatives if the compound exhibits low ethanol solubility .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodology : Cross-validate with complementary techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) to rule out isotopic or fragmentation anomalies .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies in stereoelectronic effects .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in cyclopropane) that may obscure signals .

Q. What strategies assess the environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS to identify hydrolytic cleavage sites (e.g., ethanolamine linkage) .
  • Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure and track byproducts like thiazole fragments .
  • Soil Microcosm Experiments : Evaluate biodegradation half-life (t₁/₂) using OECD 307 guidelines .

Q. How can mechanistic insights into cyclopropane-thiazole interactions be experimentally derived?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated cyclopropane to probe transition-state geometry .
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., enamine or thiol adducts) during synthesis .
  • DFT Calculations : Map energy profiles for ring-opening reactions or nucleophilic attacks on the thiazole nitrogen .

Q. What safety protocols are critical for handling intermediates during synthesis?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to irritants like polyvinyl pyridine .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines for nitrogen-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.